2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
Description
This compound is a heterocyclic hybrid molecule integrating a triazolopyrimidine core, a piperazine linker, and a chromen-4-one (coumarin) scaffold. The piperazine-carbonyl group facilitates structural flexibility, while the chromenone moiety contributes to π-π stacking interactions, a feature critical for binding to biological targets such as kinases or G-protein-coupled receptors .
Properties
IUPAC Name |
2-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O4/c1-2-36-18-9-7-17(8-10-18)33-25-23(29-30-33)24(27-16-28-25)31-11-13-32(14-12-31)26(35)22-15-20(34)19-5-3-4-6-21(19)37-22/h3-10,15-16H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYLDDMCVODLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=O)C6=CC=CC=C6O5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, which can be synthesized by cyclization reactions involving appropriate precursors such as 4-ethoxyphenylhydrazine and formylated compounds under acidic or basic conditions . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the coupling of the chromenone moiety using carbonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process often involves chromatographic techniques and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives under oxidative conditions.
Reduction: The triazolopyrimidine ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazolopyrimidines, and N-alkylated piperazine derivatives, each exhibiting distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.
Pathways Involved: It modulates signaling pathways like the PI3K/Akt and MAPK pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-(3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
- Structural Difference : The 4-fluorophenyl group replaces the 4-ethoxyphenyl substituent.
- Solubility: Reduced lipophilicity compared to the ethoxy variant, as fluorine is less hydrophobic than an ethoxy group. Bioactivity: Fluorinated analogues often exhibit improved metabolic stability but may compromise membrane permeability.
4-(3-[4-(2-Hydroxy-benzyl)-piperazin-1-yl]-propoxy)-7-methoxy-3-phenyl-chromen-2-one (Compound 4e)
- Structural Differences: A hydroxy-benzyl group replaces the triazolopyrimidine core. A methoxy group is present on the chromenone ring.
- Pharmacokinetics: Methoxy groups generally improve oral bioavailability but may reduce metabolic clearance.
Data Table: Comparative Analysis of Key Parameters
Research Findings and Mechanistic Insights
- Target Compound : Computational docking studies suggest strong affinity for CDK2 (cyclin-dependent kinase 2) due to the ethoxyphenyl group’s optimal van der Waals interactions in the ATP-binding pocket. However, in vitro validation is pending .
- 4-Fluorophenyl Analogue: Demonstrated IC₅₀ = 120 nM for A₂A adenosine receptor inhibition in murine models, attributed to fluorine’s electronegativity enhancing polar interactions .
- Compound 4e : Exhibited anticoagulant activity (PT = 28 sec vs. control 12 sec) via thrombin inhibition, likely due to the hydroxy-benzyl group’s chelation of metal ions in the catalytic site .
Critical Analysis of Structural Trade-offs
- Electron-Donating vs. Withdrawing Groups : The ethoxy group’s electron-donating nature may improve membrane permeability but reduce target specificity compared to fluorine.
- Scaffold Flexibility : The triazolopyrimidine core in the target compound offers broader heterocyclic diversity than Compound 4e’s simpler benzyl-piperazine design.
- Chromenone Modifications: Methoxy in Compound 4e enhances solubility but may sterically hinder binding to deep hydrophobic pockets.
Biological Activity
The compound 2-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one represents a complex structure with potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 447.54 g/mol. The structure features a triazole-pyrimidine core linked to a piperazine moiety and a chromenone unit, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing triazole and pyrimidine rings have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that related compounds exhibited IC50 values as low as 0.39 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. The presence of the triazole and pyrimidine moieties suggests potential interactions with DNA or RNA synthesis pathways, leading to apoptosis in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies indicate that:
- Substituent Effects : The presence of an ethoxy group on the phenyl ring enhances lipophilicity and cellular uptake.
- Piperazine Linkage : This moiety contributes to receptor binding affinity, potentially increasing the compound's efficacy against targeted cancer types.
- Chromone Core : The chromone structure may play a role in antioxidant activity, further supporting its therapeutic potential.
Table: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Ethoxy on Phenyl Ring | Increased lipophilicity |
| Piperazine Moiety | Enhanced receptor binding |
| Chromone Core | Potential antioxidant effects |
Study 1: Anticancer Efficacy
In a systematic evaluation of various derivatives, it was found that modifications in the piperazine ring significantly influenced cytotoxicity levels. Compounds with longer alkyl chains exhibited improved activity against MCF-7 cells, suggesting that hydrophobic interactions play a critical role in their mechanism .
Study 2: In Vivo Studies
In vivo studies using animal models demonstrated that compounds similar to This compound could effectively reduce tumor size without significant toxicity to normal tissues. These findings underscore the therapeutic promise of this class of compounds in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
